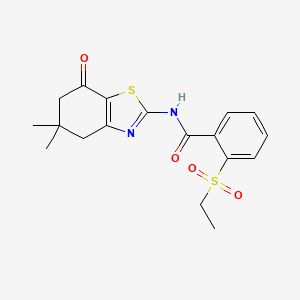

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide

Description

The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a bicyclic benzothiazolyl core and an ethanesulfonyl substituent. This article compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-4-26(23,24)14-8-6-5-7-11(14)16(22)20-17-19-12-9-18(2,3)10-13(21)15(12)25-17/h5-8H,4,9-10H2,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWFPDXYWBAJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethanolsulfonyl Group: This step involves the reaction of the benzothiazole intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Amidation Reaction: The final step involves the coupling of the ethanesulfonyl benzothiazole intermediate with an amine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure includes a 2-(ethanesulfonyl)benzamide group attached to the benzothiazolyl moiety. Key analogs differ in substituents on the benzamide ring (Table 1):

*Estimated based on structural similarity.

Key Observations :

Spectroscopic Characterization

Inferences for Target Compound :

- The ethanesulfonyl group would exhibit strong S=O stretches (~1350–1150 cm⁻¹).

- The benzothiazolyl core may show characteristic C-N/C-S vibrations (~1500–1400 cm⁻¹).

Target Compound Considerations :

- The ethanesulfonyl group may confer higher metabolic stability compared to nitro or methoxy substituents.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a benzothiazole moiety, which is known for various pharmacological properties including anticancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 385.48 g/mol. The structure consists of a benzothiazole ring fused to a sulfonamide and a benzamide group, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O3S |

| Molecular Weight | 385.48 g/mol |

| CAS Number | Not specified |

Anticancer Properties

Research has highlighted the anticancer potential of benzothiazole derivatives. A study focusing on related compounds demonstrated that benzothiazole structures exhibit significant inhibition of cancer cell proliferation in various cell lines such as A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cells. These compounds were shown to induce apoptosis and cell cycle arrest, suggesting that this compound may similarly affect cancer pathways through mechanisms involving the AKT and ERK signaling pathways .

Anti-inflammatory Activity

The benzothiazole moiety is also associated with anti-inflammatory effects. Compounds with similar structures have been reported to reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may have dual-action capabilities as both an anticancer and anti-inflammatory agent .

Mechanistic Insights

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate that it may interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.

Case Studies

- Study on Benzothiazole Derivatives : A comprehensive study synthesized multiple benzothiazole derivatives and evaluated their biological activities. Among them, specific derivatives showed promising results in inhibiting cancer cell growth while also demonstrating anti-inflammatory properties .

- Mechanistic Study : Another research effort focused on understanding the signaling pathways affected by benzothiazole compounds. Results indicated that these compounds could inhibit critical pathways involved in tumor survival and inflammation .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves coupling a benzothiazole core with sulfonamide derivatives. For example, analogous compounds (e.g., benzothiazin-acetamides) are synthesized via nucleophilic substitution or condensation reactions using reagents like hydroxylamine hydrochloride or potassium carbonate under reflux conditions . Intermediates are characterized using:

- 1H-NMR for proton environments (e.g., aromatic peaks at δ 7.36–7.72 ppm for benzene rings).

- IR spectroscopy to confirm functional groups (e.g., C=O stretches at 1605–1679 cm⁻¹).

- Elemental analysis (C, H, N, S) to validate purity (e.g., deviations < 0.4% from theoretical values) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Mass spectrometry (MS): Confirm molecular ion peaks (e.g., M+ at m/z 348–506 for related benzothiazole derivatives) and fragmentation patterns.

- High-performance liquid chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Cross-validation: Compare spectral data (NMR, IR) with structurally similar compounds, such as pyrazolo-benzothiazine derivatives .

Q. What theoretical frameworks guide the design of experiments for studying this compound’s bioactivity?

Methodological Answer: Link hypotheses to established biochemical theories. For instance:

- Structure-activity relationship (SAR): Correlate substituents (e.g., ethanesulfonyl groups) with antimicrobial or antioxidant activity, as seen in benzothiazin-2-yl acetamides .

- Molecular docking: Use computational models (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., cytochrome P450) .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for this compound across different assays?

Methodological Answer:

- Assay standardization: Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments (n ≥ 3) to minimize variability .

- Mechanistic studies: Employ fluorescence quenching or enzyme inhibition assays to isolate confounding factors (e.g., solvent polarity effects) .

- Meta-analysis: Compare results with structurally analogous compounds (e.g., pyrazolo[4,3-c][1,2]benzothiazin derivatives) to identify trends .

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly during sulfonylation or cyclization steps?

Methodological Answer:

- Reaction optimization: Use anhydrous solvents (e.g., THF/Et₃N mixtures) and catalysts like bis(triphenylphosphine)palladium dichloride to enhance sulfonylation efficiency .

- Temperature control: Maintain reflux temperatures (55–80°C) during cyclization to prevent side reactions (e.g., dimerization) .

- Workup protocols: Purify via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity products .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what limitations exist?

Methodological Answer:

- ADMET prediction: Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 interactions. For example, ethanesulfonyl groups may reduce blood-brain barrier permeability .

- Limitations: Models often fail to account for stereochemical effects or metabolite formation. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What experimental designs mitigate risks of degradation during stability studies?

Methodological Answer:

- Accelerated stability testing: Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Protective formulations: Use lyophilization or inert atmospheres (argon) to prevent oxidation of the benzothiazole core .

- Degradation profiling: Identify major degradants (e.g., sulfonic acid derivatives) using LC-MS/MS .

Methodological Frameworks

Q. How should researchers integrate evidence-based inquiry principles into studies on this compound?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

Methodological Answer:

- Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post-hoc tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.